molecular formula C7H6FN3O B11756672 4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11756672
M. Wt: 167.14 g/mol
InChI Key: VBSRYALISHZYAS-UHFFFAOYSA-N
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Description

4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both pyrrole and pyridine rings, makes it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the pyrrole or pyridine rings, while nitration can add nitro groups .

Scientific Research Applications

4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit kinase activity, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as kinase inhibition .

Properties

Molecular Formula

C7H6FN3O

Molecular Weight

167.14 g/mol

IUPAC Name

4-amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H6FN3O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H3,9,10,11,12)

InChI Key

VBSRYALISHZYAS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2N)F

Origin of Product

United States

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